molecular formula C19H31N3O B14800951 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14800951
M. Wt: 317.5 g/mol
InChI Key: LVXROEGSEFOWCH-UHFFFAOYSA-N
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Description

(2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Isopropyl Group: The isopropyl group is attached through an alkylation reaction.

    Final Assembly: The final compound is assembled by coupling the piperidine derivative with the appropriate amino and carbonyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-1-(3-(benzylamino)methyl)piperidin-1-yl)propan-1-one: Lacks the isopropyl group.

    (2S)-2-Amino-1-(3-(isopropylamino)methyl)piperidin-1-yl)propan-1-one: Lacks the benzyl group.

    (2S)-2-Amino-1-(3-(methylamino)methyl)piperidin-1-yl)propan-1-one: Lacks both the benzyl and isopropyl groups.

Uniqueness

The presence of both the benzyl and isopropyl groups in (2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one makes it unique compared to its similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C19H31N3O/c1-15(2)22(12-17-8-5-4-6-9-17)14-18-10-7-11-21(13-18)19(23)16(3)20/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3

InChI Key

LVXROEGSEFOWCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

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